

# Application Notes and Protocols: Development of Chlorotoxin-Based CAR-T Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for various malignancies. However, its application to solid tumors, such as glioblastoma (GBM), has been met with challenges including tumor heterogeneity and antigen escape. A novel strategy to overcome these hurdles is the use of **chlorotoxin** (CTX), a 36-amino acid peptide derived from scorpion venom, as the tumor-targeting domain in a CAR construct. CTX exhibits broad and specific binding to a majority of GBM cells, including glioma stem-like cells, by recognizing a membrane-bound complex that includes Matrix Metalloproteinase-2 (MMP-2).[1][2] This document provides a detailed overview of the development of CTX-based CAR-T cell therapy, including preclinical data, clinical trial insights, and detailed experimental protocols.

## **Data Presentation**Preclinical Efficacy of CTX-CAR-T Cells

The antitumor activity of CTX-CAR-T cells has been rigorously evaluated in preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of CTX-CAR-T Cells against Patient-Derived Glioblastoma Cells



| Target Cell Line | Effector:Target Ratio | % Specific Lysis (Mean ±<br>SD) |
|------------------|-----------------------|---------------------------------|
| PBT003-4-TS      | 20:1                  | 65.4 ± 5.2                      |
| 10:1             | 48.2 ± 4.1            |                                 |
| 5:1              | 30.1 ± 3.5            | _                               |
| PBT106-TS        | 20:1                  | 72.8 ± 6.3                      |
| 10:1             | 55.6 ± 4.9            |                                 |
| 5:1              | 38.7 ± 3.9            |                                 |

Data extracted from preclinical studies demonstrating dose-dependent killing of patient-derived GBM tumor-sphere lines by CTX-CAR-T cells in a 4-hour chromium-51 release assay.

Table 2: In Vivo Antitumor Activity of CTX-CAR-T Cells in Orthotopic Glioblastoma Xenograft Models

| Treatment Group          | Tumor Model | Median Survival<br>(Days) | Long-term Tumor-<br>Free Survival (%) |
|--------------------------|-------------|---------------------------|---------------------------------------|
| CTX-CAR-T                | PBT106-TS   | >170                      | 100                                   |
| Mock- transduced T cells | PBT106-TS   | 45                        | 0                                     |
| CTX-CAR-T                | PBT003-4-TS | 95                        | 40                                    |
| Mock- transduced T cells | PBT003-4-TS | 38                        | 0                                     |

Data from intracranial administration of CTX-CAR-T cells in two distinct patient-derived orthotopic xenograft models, highlighting significant survival benefit.[3]

## Clinical Feasibility and Safety (Phase 1 Trial NCT04214392)



An ongoing Phase 1 clinical trial is evaluating the safety and feasibility of intracranially delivered CTX-CAR-T cells in patients with recurrent or progressive MMP-2 positive glioblastoma.

Table 3: Interim Clinical Trial Data for CTX-CAR-T Cell Therapy (NCT04214392)

| Patient Characteristic           | Value                                                                                           |  |
|----------------------------------|-------------------------------------------------------------------------------------------------|--|
| Number of Patients               | 4                                                                                               |  |
| Diagnosis                        | Recurrent Glioblastoma                                                                          |  |
| Best Response                    | Stable Disease (3 out of 4 patients; 75%)                                                       |  |
| Dose-Limiting Toxicities         | None Observed                                                                                   |  |
| Treatment-Related Adverse Events | Well-tolerated; one patient experienced grade 3 cerebral edema possibly related to the therapy. |  |

Interim results from the first cohort of patients receiving intracavity/intratumoral (ICT) infusions of CTX-CAR-T cells.[4]

## Signaling Pathways and Experimental Workflows CTX-CAR-T Cell Activation and Signaling Pathway

The binding of the CTX-CAR to the MMP-2 complex on the surface of a glioblastoma cell initiates a signaling cascade within the T cell, leading to its activation and the execution of its effector functions.





Click to download full resolution via product page

CTX-CAR-T cell signaling cascade upon tumor recognition.

### **Experimental Workflow for Preclinical Evaluation**

The preclinical development of CTX-CAR-T cell therapy involves a series of well-defined experimental stages, from vector construction to in vivo efficacy testing.





Click to download full resolution via product page

Workflow for preclinical development and evaluation.

## Experimental Protocols Generation of Chlorotoxin-CAR-T Cells

This protocol outlines the generation of CTX-CAR-T cells using a lentiviral vector system.

#### Materials:

- Healthy donor peripheral blood mononuclear cells (PBMCs)
- CD3/CD28 magnetic beads (e.g., Dynabeads™)
- Recombinant human IL-2 and IL-15
- Lentiviral vector encoding the CTX-CAR construct (CTX peptide-IgG4 spacer-CD28 transmembrane and intracellular domains-CD3ζ signaling domain)



 T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)

#### Procedure:

- T Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- T Cell Activation: Activate T cells by culturing with CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio in T cell culture medium supplemented with IL-2 (100 U/mL) and IL-15 (10 ng/mL).
- Lentiviral Transduction: 24 hours post-activation, transduce T cells with the CTX-CAR lentiviral vector at a multiplicity of infection (MOI) of 5.
- T Cell Expansion: Expand the transduced T cells for 10-14 days in T cell culture medium supplemented with IL-2 and IL-15. Monitor cell viability and expansion rate.
- CAR Expression Analysis: On day 7-10 post-transduction, assess the percentage of CARexpressing T cells by flow cytometry using a protein L-based detection reagent that binds to the kappa light chain in the IgG4 spacer of the CAR.

## In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol describes the assessment of CTX-CAR-T cell cytotoxicity against glioblastoma target cells.

#### Materials:

- CTX-CAR-T cells (effector cells)
- Glioblastoma cell lines or patient-derived tumor cells (target cells)
- Chromium-51 (51Cr) sodium chromate
- Fetal bovine serum (FBS)



- Round-bottom 96-well plates
- Gamma counter

#### Procedure:

- Target Cell Labeling:
  - Resuspend 1 x 10<sup>6</sup> target cells in 100 μL of complete medium.
  - Add 100 μCi of <sup>51</sup>Cr and incubate for 1-2 hours at 37°C, with occasional mixing.
  - Wash the labeled cells three times with 10 mL of complete medium to remove unincorporated <sup>51</sup>Cr.
  - Resuspend the cells in complete medium at a concentration of 1 x 10<sup>5</sup> cells/mL.
- Co-culture:
  - Plate 1 x  $10^4$  labeled target cells (100 µL) into each well of a 96-well round-bottom plate.
  - Add effector CTX-CAR-T cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1) in a final volume of 200 μL per well.
  - Set up control wells:
    - Spontaneous release: Target cells with medium only.
    - Maximum release: Target cells with 2% Triton X-100.
- Incubation and Supernatant Collection:
  - Incubate the plate for 4 hours at 37°C.
  - Centrifuge the plate at 500 x g for 5 minutes.
  - Carefully collect 100 μL of supernatant from each well.
- Radioactivity Measurement:



- Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
- Calculation of Specific Lysis:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
     [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
     Release)] x 100

### Orthotopic Glioblastoma Xenograft Mouse Model

This protocol details the establishment of an orthotopic GBM model in immunodeficient mice for in vivo evaluation of CTX-CAR-T cell therapy.

#### Materials:

- Patient-derived glioblastoma tumor-sphere lines (e.g., PBT106-TS) engineered to express luciferase
- Immunodeficient mice (e.g., NSG mice, 6-8 weeks old)
- Stereotactic apparatus
- Hamilton syringe
- D-luciferin
- Bioluminescence imaging system

#### Procedure:

- · Cell Preparation:
  - $\circ$  Harvest and resuspend luciferase-expressing GBM cells in sterile PBS at a concentration of 1 x 10 $^{8}$  cells/mL.
- Stereotactic Intracranial Injection:
  - Anesthetize the mouse and secure it in the stereotactic frame.



- Create a small burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
- $\circ$  Slowly inject 2  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) into the brain parenchyma at a depth of 3.5 mm.
- Withdraw the needle slowly and suture the incision.
- Tumor Growth Monitoring:
  - Monitor tumor growth starting 7 days post-injection using bioluminescence imaging.
  - Administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice 10-15 minutes later.
  - Quantify the bioluminescent signal to track tumor burden.
- CAR-T Cell Administration:
  - Once tumors are established (typically 7-10 days post-injection), administer CTX-CAR-T cells.
  - $\circ$  For intracranial delivery, use the same stereotactic coordinates to inject 1-2 x 10<sup>6</sup> CTX-CAR-T cells in a volume of 2-5  $\mu$ L.
- Efficacy Assessment:
  - Continue to monitor tumor burden via bioluminescence imaging.
  - Monitor the survival of the mice.
  - At the experimental endpoint, euthanize the mice and collect brain tissue for histological analysis to confirm tumor regression and assess for any toxicities.

### Conclusion

The development of **Chlorotoxin**-based CAR-T cell therapy represents a promising and innovative approach for the treatment of glioblastoma. The preclinical data demonstrate potent



and specific antitumor activity with a favorable safety profile. The ongoing Phase 1 clinical trial will provide crucial insights into the clinical utility of this therapy. The protocols outlined in this document provide a framework for the generation, characterization, and evaluation of CTX-CAR-T cells, which can be adapted and optimized for further research and development in this exciting field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chlorotoxin-directed CAR T cells for specific and effective targeting of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 4. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Development of Chlorotoxin-Based CAR-T Cell Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612392#development-of-chlorotoxin-based-car-t-cell-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com